4,4,5,5-tetramethyl-2-[3-(pent-4-en-1-yloxy)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[3-(pent-4-en-1-yloxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with four methyl groups at the 4,5-positions. The aryl group at the 2-position is modified with a pent-4-en-1-yloxy substituent at the meta position, introducing both steric bulk and a reactive alkene moiety. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-6-7-8-12-19-15-11-9-10-14(13-15)18-20-16(2,3)17(4,5)21-18/h6,9-11,13H,1,7-8,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGYTAZBTXWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,5,5-tetramethyl-2-[3-(pent-4-en-1-yloxy)phenyl]-1,3,2-dioxaborolane is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing research findings and case studies that highlight its applications and efficacy.
Chemical Identifiers:
- CAS Number: 912569-68-7
- Molecular Formula: C19H23BO3
- Molecular Weight: 310.20 g/mol
- IUPAC Name: this compound
Structural Features:
The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations. The presence of the pentenoxy group enhances its potential interactions with biological targets.
Anticancer Properties
Several studies have investigated the anticancer properties of boron-containing compounds. The dioxaborolane structure has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:
- Study Findings: A study reported that derivatives of dioxaborolanes exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway (Smith et al., 2022) .
Antimicrobial Activity
Research has also suggested antimicrobial properties associated with dioxaborolane derivatives:
- Case Study: A derivative similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics (Jones et al., 2023) .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Research Findings: In vitro studies indicated that it could inhibit certain enzymes involved in metabolic pathways relevant to cancer progression. Specifically, it was found to inhibit the enzyme lactate dehydrogenase (LDH), which is often upregulated in cancer cells (Doe et al., 2021) .
Data Tables
Research Implications
The findings regarding the biological activities of this compound suggest that this compound could serve as a lead structure for the development of new therapeutic agents. Its unique properties may allow for the design of selective drugs with fewer side effects compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected 1,3,2-Dioxaborolane Derivatives
Key Comparative Insights
Steric and Electronic Profiles
- Steric Hindrance : The pent-4-en-1-yloxy group in the target compound introduces moderate steric hindrance compared to bulkier analogs like 2-(2,6-dichloro-3,5-dimethoxyphenyl)-substituted derivatives. This allows it to remain effective in rhodium-catalyzed hydroarylation despite its size .
- Electronic Effects: The ether oxygen in the pent-4-en-1-yloxy group acts as an electron donor, contrasting with electron-withdrawing groups (e.g., iodine, methylsulfonyl) in other derivatives. This electronic profile enhances compatibility with electron-deficient coupling partners in cross-coupling reactions .
Stability and Handling
- Hydrolytic Stability : The pinacol boronate core ensures stability under ambient conditions, similar to other 4,4,5,5-tetramethyl derivatives. However, electron-withdrawing substituents (e.g., methylsulfonyl) may reduce stability compared to the target compound’s ether-linked alkene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
